BenchChemオンラインストアへようこそ!

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

HPK1 inhibitor pyrrolopyridine scaffold regioisomeric selectivity

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS 1201676-03-0) is a dichlorinated heterocyclic building block belonging to the dihydropyrrolopyridinone class, featuring a fused pyrrole–pyridine bicyclic core with two chlorine atoms at positions 4 and 6 and a carbonyl group at position 1. It is primarily utilized as a key synthetic intermediate in the construction of hematopoietic progenitor kinase 1 (HPK1) inhibitors, a target of high interest in immuno-oncology drug discovery.

Molecular Formula C7H4Cl2N2O
Molecular Weight 203.02
CAS No. 1201676-03-0
Cat. No. B2484276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one
CAS1201676-03-0
Molecular FormulaC7H4Cl2N2O
Molecular Weight203.02
Structural Identifiers
SMILESC1C2=C(N=C(C=C2C(=O)N1)Cl)Cl
InChIInChI=1S/C7H4Cl2N2O/c8-5-1-3-4(6(9)11-5)2-10-7(3)12/h1H,2H2,(H,10,12)
InChIKeyHCTXYCGMWHOAGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS 1201676-03-0): Core Intermediate for HPK1-Targeted Cancer Immunotherapy Programs


4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS 1201676-03-0) is a dichlorinated heterocyclic building block belonging to the dihydropyrrolopyridinone class, featuring a fused pyrrole–pyridine bicyclic core with two chlorine atoms at positions 4 and 6 and a carbonyl group at position 1 [1]. It is primarily utilized as a key synthetic intermediate in the construction of hematopoietic progenitor kinase 1 (HPK1) inhibitors, a target of high interest in immuno-oncology drug discovery [2]. The compound is distinguished from its regioisomeric and mono-chlorinated analogs by its specific substitution pattern, which directly maps onto the core structure of clinical-stage HPK1 inhibitor scaffolds disclosed in major pharmaceutical patents [3].

Why 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Cannot Be Replaced by Generic Pyrrolopyridine Analogs in HPK1 Inhibitor Synthesis


The specific arrangement of the two chlorine atoms at positions 4 and 6, the carbonyl at position 1, and the [3,4-c] ring-fusion geometry of this compound collectively define a privileged intermediate that directly maps onto the pharmacophore of leading HPK1 inhibitor clinical candidates [1]. Regioisomers such as 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine (CAS 67139-79-1) or 4,6-dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 5912-15-2) place the chlorine atoms and nitrogen atoms in different spatial orientations, yielding divergent reactivity in cross-coupling reactions and incompatible downstream intermediates [2]. Mono-chloro or unsubstituted analogs lack the second halogen handle required for sequential, site-selective functionalization strategies that are central to the patented synthetic routes [3]. Substitution at the procurement stage therefore risks not only synthetic failure but also the generation of intermediates that fall outside the scope of established intellectual property and structure–activity relationship (SAR) knowledge [1][3].

Quantitative Differentiation Evidence for 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Versus Closest Analogs


Regioisomeric Identity: [3,4-c] vs. [3,2-c] vs. [2,3-b] Pyrrolopyridine Scaffolds Map to Distinct Patent and Target Space

The [3,4-c] ring-fusion geometry of this compound, combined with the 1-one carbonyl, defines a scaffold that is explicitly claimed in the Markush structures of the Pfizer HPK1 inhibitor patent family (ES-2958948-T3, WO2020102579) [1]. The regioisomer 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine (CAS 67139-79-1) lacks the 1-one carbonyl and places the pyridine nitrogen at a different position, while 4,6-dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 5912-15-2) features a [2,3-b] fusion with distinct FGFR-targeted biological activity . Only the [3,4-c] isomer with the 1-one group maps onto the core of disclosed HPK1 clinical candidates such as those advanced by Pfizer, Beigene, and Nimbus Therapeutics [2].

HPK1 inhibitor pyrrolopyridine scaffold regioisomeric selectivity

Dual Halogen Reactivity: Sequential Site-Selective Cross-Coupling Enabled by 4,6-Dichloro Substitution

The target compound possesses two chlorine atoms at positions 4 and 6, both on the pyridine ring of the bicyclic system, enabling sequential palladium-catalyzed cross-coupling reactions with differentiated reactivity due to electronic and steric effects [1]. In contrast, the mono-chloro analog 6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS 1393555-72-0) provides only a single synthetic handle, limiting the accessible chemical space to one diversification step . The unsubstituted parent 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS 5655-00-5) lacks halogen handles entirely and cannot undergo direct cross-coupling without prior functionalization. The Pfizer patent explicitly utilizes the 4,6-dichloro intermediate for sequential introduction of distinct substituents at the 4- and 6-positions to generate the final HPK1 inhibitor structures [2].

sequential cross-coupling C–Cl functionalization synthetic handle

Physical Property Differentiation: Melting Point, Density, and Boiling Point vs. Closest Regioisomers

The target compound has a reported melting point of 23 °C (lit.) [1], a predicted boiling point of 525.7±50.0 °C, and a predicted density of 1.583±0.06 g/cm³ . The [3,2-c] regioisomer (CAS 67139-79-1) exhibits a lower boiling point of 371.6±37.0 °C (predicted) and density of 1.571±0.06 g/cm³ (predicted), with a melting point reported at 258 °C (in ethyl acetate) . The [2,3-b] regioisomer (CAS 5912-15-2) has a boiling point of 319.4 °C and density of 1.571 g/cm³ . The target compound's near-ambient melting point (23 °C) is notable: it exists as a low-melting solid that can liquefy under warm storage or handling conditions, a property that directly impacts shipping, storage, and weighing protocols compared to higher-melting analogs.

physical properties melting point density purification

Broad-Spectrum Antibacterial MIC Values: In Vitro Activity Against Gram-Positive and Gram-Negative Strains

The target compound has been evaluated for antibacterial activity and demonstrates minimum inhibitory concentration (MIC) values of 4 µM against E. coli D21, 15 µM against P. aeruginosa OT97, 1.4 µM against B. subtilis Bs11, and 0.8 µM against B. megaterium Bm11 [1]. While direct head-to-head MIC data for all comparator compounds under identical conditions are absent from the open literature, a structurally related mono-chloro derivative series (pyrrolo-pyridine antibacterials) reported MIC values ranging from 3.12 to 12.5 µg/mL against S. aureus and E. coli . The quantitative MIC profile of the target compound across both Gram-positive and Gram-negative species suggests a broad-spectrum antibacterial potential that can guide selection when antibacterial screening is a primary or secondary objective of a research program.

antibacterial MIC Gram-positive Gram-negative

XLogP and Polar Surface Area Positioning Within Drug-Like Chemical Space Relative to Regioisomers

The target compound has a calculated XLogP3-AA of 1.6 and a topological polar surface area (TPSA) of 42 Ų [1]. The [2,3-b] regioisomer (CAS 5912-15-2) has a higher LogP of 2.87 and a lower PSA of 28.68 Ų . The [3,2-c] regioisomer (CAS 67139-79-1) has a molecular weight of 187.02 g/mol with no carbonyl group, inherently lacking the H-bond acceptor contributed by the 1-one moiety [2]. The presence of the carbonyl in the target compound increases both PSA and H-bond acceptor count (HBA=2) relative to the non-carbonyl regioisomers, shifting the physicochemical profile toward more favorable solubility and permeability characteristics within the rule-of-five space. This distinction is particularly relevant when the compound serves as a starting material in medicinal chemistry campaigns where lead-like or fragment-like physicochemical properties of intermediates influence downstream ADME optimization [3].

XLogP polar surface area drug-likeness physicochemical profile

Commercial Availability and Purity Benchmarking Across Global Suppliers

The target compound is commercially available from multiple reputable suppliers worldwide, including Sigma-Aldrich, American Elements, Fluorochem, AKSci, Aladdin, and Bidepharm, with standard purity specifications of 95% and up to 98% . In contrast, the [3,2-c] regioisomer (CAS 67139-79-1) and the [2,3-b] regioisomer (CAS 5912-15-2) are primarily available from specialty chemical suppliers with varying purity grades and often longer lead times . The mono-chloro analog (CAS 1393555-72-0) has more limited commercial availability. The broad multi-supplier sourcing of the target compound, combined with batch-specific quality documentation (NMR, HPLC, GC, LC-MS) from vendors such as Bidepharm and AKSci, translates to competitive pricing, shorter procurement cycles, and higher lot-to-lot consistency for research programs that require reproducible intermediate quality in multi-step synthesis campaigns .

commercial availability purity specification procurement quality control

Optimal Application Scenarios for 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Based on Quantitative Differentiation Evidence


HPK1 Inhibitor Lead Optimization and Clinical Candidate Synthesis

This compound is the optimal starting intermediate for any medicinal chemistry program targeting HPK1 using the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold, as validated by the 2025 Bioorganic Chemistry SAR study and the Pfizer patent family (ES-2958948-T3) [1]. The dual 4,6-dichloro substitution enables sequential diversification at both positions, directly mapping onto the pharmacophore of advanced clinical candidates from Pfizer, Beigene, and Nimbus Therapeutics. Programs should prioritize this specific CAS number over regioisomeric dichloropyrrolopyridines to ensure synthetic routes remain within the scope of established IP and published SAR knowledge [2].

Fragment-Based and High-Throughput Screening Library Construction

With a molecular weight of 203.02 g/mol, XLogP of 1.6, and TPSA of 42 Ų, this compound resides in a favorable physicochemical space for fragment-based drug discovery (rule-of-three compliant for fragments when elaborated) [1]. Its balanced lipophilicity and the presence of two chlorine handles for rapid analog generation make it suitable for inclusion in diversity-oriented synthesis libraries. The near-ambient melting point (23 °C) and multi-supplier availability with batch QC documentation facilitate reliable automated weighing and liquid handling in HTS workflows [2].

Antibacterial Screening Cascades Targeting Gram-Positive and Gram-Negative Pathogens

For research programs incorporating antibacterial screening as a primary or secondary objective, the documented MIC values against E. coli D21 (4 µM), P. aeruginosa OT97 (15 µM), B. subtilis Bs11 (1.4 µM), and B. megaterium Bm11 (0.8 µM) provide quantitative baseline activity data [1]. The sub-micromolar activity against B. megaterium Bm11 suggests particular utility in programs targeting Bacillus species. The compound can serve as both a screening hit for further optimization and as a control compound for benchmarking novel pyrrolopyridine antibacterial derivatives [2].

Multi-Kilogram Intermediate Procurement for Preclinical and Phase I API Synthesis

The compound's availability from multiple GMP-capable and research-grade suppliers across North America, Europe, and Asia ensures competitive bulk pricing and supply chain redundancy for programs scaling from gram to kilogram quantities [1]. The documented purity specifications (95%–98%) with accompanying NMR, HPLC, and LC-MS data enable direct use in GMP intermediate preparation without additional purification campaigns. The requirement for refrigerated storage (2–8 °C) under inert atmosphere, driven by the 23 °C melting point, should be factored into logistics planning for multi-kilogram shipments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.